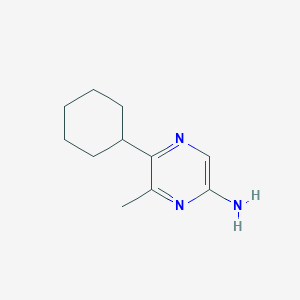

5-Cyclohexyl-6-methylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69816-54-2 |

|---|---|

Molecular Formula |

C11H17N3 |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-cyclohexyl-6-methylpyrazin-2-amine |

InChI |

InChI=1S/C11H17N3/c1-8-11(13-7-10(12)14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,14) |

InChI Key |

BBGAQYOMHGXLGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN=C1C2CCCCC2)N |

Origin of Product |

United States |

Comprehensive Spectroscopic and Analytical Characterization of 5 Cyclohexyl 6 Methylpyrazin 2 Amine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides invaluable information regarding the functional groups and bonding arrangements within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 5-Cyclohexyl-6-methylpyrazin-2-amine, the key vibrational modes are associated with the amino group, the pyrazine (B50134) ring, the methyl substituent, and the cyclohexyl moiety.

The primary amine (-NH₂) group is expected to exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. An N-H scissoring (bending) vibration is typically observed around 1600-1650 cm⁻¹.

The aromatic pyrazine ring will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic cyclohexyl and methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-H bending vibrations for these groups appear in the 1350-1470 cm⁻¹ range.

Table 1: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3350 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3050 | Aromatic C-H Stretch | Pyrazine Ring |

| ~2930 | Asymmetric C-H Stretch | Cyclohexyl/Methyl (CH₂, CH₃) |

| ~2855 | Symmetric C-H Stretch | Cyclohexyl/Methyl (CH₂, CH₃) |

| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| ~1580 | C=N Ring Stretch | Pyrazine Ring |

| ~1550 | C=C Ring Stretch | Pyrazine Ring |

| ~1450 | CH₂ Scissoring / CH₃ Bending | Cyclohexyl/Methyl |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the vibrations of the pyrazine ring and the carbon skeleton of the cyclohexyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would display several distinct signals.

The single proton on the pyrazine ring is expected to appear as a singlet in the aromatic region, likely around δ 7.5-8.0 ppm. The protons of the primary amine (-NH₂) will typically appear as a broad singlet, with a chemical shift that can vary (δ 4.0-5.5 ppm) depending on solvent and concentration due to hydrogen bonding.

The methyl group attached to the pyrazine ring will resonate as a sharp singlet, expected in the range of δ 2.3-2.6 ppm. The cyclohexyl group will exhibit a more complex set of signals. The single methine proton (CH) directly attached to the pyrazine ring will be the most downfield of the cyclohexyl protons, appearing as a multiplet (likely a triplet of triplets) around δ 2.5-3.0 ppm. The remaining ten protons of the cyclohexyl ring's methylene (B1212753) groups (CH₂) will produce a series of overlapping multiplets in the upfield region of δ 1.2-2.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shift and Multiplicity for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~7.7 | Singlet (s) | 1H | Pyrazine C-H |

| ~4.8 | Broad Singlet (br s) | 2H | Amine (-NH₂) |

| ~2.7 | Multiplet (m) | 1H | Cyclohexyl -CH- |

| ~2.4 | Singlet (s) | 3H | Methyl (-CH₃) |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Given the structure of this compound, a total of 11 distinct carbon signals are expected (4 for the pyrazine ring, 1 for the methyl group, and 6 for the cyclohexyl group, assuming conformational averaging for the latter).

The carbons of the pyrazine ring are expected to resonate in the downfield region (δ 130-160 ppm). The carbon atom bonded to the amine group (C2) would likely be the most downfield. The carbons of the cyclohexyl ring will appear in the aliphatic region (δ 25-50 ppm), with the methine carbon (C1') attached to the pyrazine ring being the most deshielded of this group. The methyl carbon will appear as a distinct signal in the upfield region, typically around δ 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158 | Pyrazine C2 (-NH₂) |

| ~150 | Pyrazine C6 (-CH₃) |

| ~145 | Pyrazine C5 (-Cyclohexyl) |

| ~132 | Pyrazine C3 (-H) |

| ~48 | Cyclohexyl C1' |

| ~33 | Cyclohexyl C2'/C6' |

| ~27 | Cyclohexyl C3'/C5' |

| ~26 | Cyclohexyl C4' |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial for establishing the connectivity within the cyclohexyl ring. A cross-peak would be observed between the methine proton (C1'-H) and the adjacent methylene protons (C2'-H₂ and C6'-H₂). Further correlations would trace the entire spin system around the cyclohexyl ring. No other correlations would be expected, as the pyrazine proton, amine protons, and methyl protons are all isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond J-coupling). youtube.comsdsu.edu It would be used to definitively assign each carbon signal to its attached proton(s). For example, the pyrazine proton signal at ~δ 7.7 ppm would show a correlation to the carbon signal at ~δ 132 ppm. Similarly, the methyl proton singlet would correlate to the methyl carbon, and each of the cyclohexyl proton multiplets would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C, long-range J-coupling). youtube.comsdsu.edu This is a powerful tool for connecting different fragments of the molecule. Key expected HMBC correlations for confirming the structure of this compound would include:

Correlations from the methyl protons (~δ 2.4 ppm) to the pyrazine carbons C6 (~δ 150 ppm) and C5 (~δ 145 ppm).

Correlations from the pyrazine proton (~δ 7.7 ppm) to pyrazine carbons C2 (~δ 158 ppm) and C5 (~δ 145 ppm).

Correlations from the cyclohexyl methine proton (~δ 2.7 ppm) to pyrazine carbon C5 (~δ 145 ppm) and cyclohexyl carbons C2'/C6' (~δ 33 ppm).

Correlations from the amine protons (~δ 4.8 ppm) to pyrazine carbons C2 (~δ 158 ppm) and C3 (~δ 132 ppm).

These combined spectroscopic data provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, a multi-faceted mass spectrometric approach would be employed.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation. For this compound (C11H17N3), the molecular ion peak ([M]+•) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for this molecule would likely involve the cleavage of the cyclohexyl ring and the pyrazine core. Key fragmentation patterns could include the loss of alkyl fragments from the cyclohexyl group and rearrangements within the pyrazine ring. A characteristic fragmentation might be the loss of a methyl group (•CH3) or the entire cyclohexyl moiety.

Table 1: Predicted Major Fragments in the EI-MS Spectrum of this compound

| Predicted Fragment Ion | Structure | Proposed Fragmentation Pathway |

| [M - CH3]+ | C10H14N3+ | Loss of the methyl group from the pyrazine ring. |

| [M - C6H11]+ | C5H6N3+ | Cleavage of the bond between the pyrazine ring and the cyclohexyl group. |

| [C6H11]+ | C6H11+ | Formation of the cyclohexyl cation. |

This table represents predicted fragmentation patterns based on the chemical structure and common fragmentation behaviors of similar compounds. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C11H17N3 | 191.1473 |

This value is a theoretical calculation and would need to be confirmed by experimental HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by isolating a specific ion (typically the molecular ion) and subjecting it to further fragmentation. This controlled fragmentation helps to establish connectivity between different parts of the molecule. For this compound, MS/MS would be instrumental in confirming the positions of the cyclohexyl and methyl substituents on the pyrazine ring. By analyzing the daughter ions produced from the fragmentation of the parent ion, a detailed map of the molecule's structure can be constructed.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the aminopyrazine chromophore. The presence of the cyclohexyl and methyl groups, being alkyl substituents, are likely to cause slight shifts in the absorption maxima (λmax) compared to the parent aminopyrazine molecule. These shifts are typically small and are due to the electronic effects of the alkyl groups on the π-system of the pyrazine ring.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λmax (nm) | Electronic Transition |

| ~250-270 | π → π |

| ~320-340 | n → π |

These are estimated absorption maxima based on data for similar aminopyrazine derivatives. The exact values are solvent-dependent.

Fluorescence Spectroscopy for Photophysical Characteristics

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many pyrazine derivatives are known to be fluorescent. The fluorescence properties of this compound, including its emission maximum and quantum yield, would be influenced by the nature and position of the substituents on the pyrazine ring. The amino group, being an electron-donating group, is expected to play a significant role in the compound's fluorescence. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield would provide a measure of the efficiency of the fluorescence process.

Table 4: Predicted Fluorescence Properties of this compound

| Parameter | Predicted Value |

| Emission λmax (nm) | Solvent dependent, expected to be in the range of 350-450 nm. |

| Stokes Shift (nm) | Dependent on solvent polarity. |

| Fluorescence Quantum Yield (ΦF) | Variable, influenced by solvent and temperature. |

These are generalized predictions. Experimental determination is necessary to ascertain the precise photophysical characteristics.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. azolifesciences.com By analyzing the diffraction pattern of an X-ray beam scattered by the electrons in a crystal, researchers can determine the exact coordinates of each atom, bond lengths, bond angles, and intermolecular interactions. wikipedia.org This technique is crucial for elucidating the absolute configuration of chiral molecules and understanding the packing of molecules in the crystal lattice. nih.gov

For this compound, a single crystal suitable for X-ray diffraction would first need to be grown. This is often a challenging step, requiring the slow precipitation of the compound from a supersaturated solution. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector and processed to generate an electron density map, from which the molecular structure can be determined and refined. nih.gov

The data obtained from an X-ray crystallographic analysis of this compound would be presented in a format similar to the hypothetical data table below. This table would include key crystallographic parameters that define the crystal's unit cell and the quality of the structural determination.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₇N₃ |

| Formula Weight | 191.28 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å α = 90°, β = [value]°, γ = 90° |

| Volume | [value] ų |

| Z (Molecules per unit cell) | [value] |

| Density (calculated) | [value] g/cm³ |

| Radiation | e.g., MoKα (λ = 0.71073 Å) |

| Temperature | [value] K |

| Reflections Collected | [value] |

| Independent Reflections | [value] [R(int) = value] |

| Final R indices [I>2σ(I)] | R₁ = [value], wR₂ = [value] |

| Goodness-of-fit on F² | [value] |

This detailed structural information is invaluable in the fields of medicinal chemistry and materials science, as the solid-state conformation and intermolecular interactions can significantly influence a compound's physical properties, such as solubility and melting point, as well as its biological activity. migrationletters.comthepharmajournal.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. xrfscientific.comwikipedia.org This method is essential for determining the thermal stability of a compound, identifying the temperature ranges in which it decomposes, and quantifying the mass loss at each decomposition step. netzsch.comtorontech.com The resulting data is typically plotted as a TGA curve, showing mass percentage on the y-axis against temperature on the x-axis. youtube.com

To assess the thermal stability of this compound, a small amount of the sample would be placed in a TGA instrument's furnace. The sample would then be heated at a constant rate in a controlled atmosphere, typically an inert gas like nitrogen, to observe its decomposition profile. aurigaresearch.com The TGA curve would reveal the onset temperature of decomposition, which is a key indicator of the compound's thermal stability. netzsch.com Any mass loss observed at lower temperatures could indicate the presence of residual solvent or moisture. echemi.com

The findings from a TGA experiment on this compound would be summarized in a data table, providing a quantitative overview of its thermal decomposition. A hypothetical representation of such data is provided below.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Fragment |

|---|---|---|---|

| 1 | e.g., 250 - 350 | e.g., 45% | e.g., Loss of cyclohexyl group |

| 2 | e.g., 350 - 450 | e.g., 30% | e.g., Fragmentation of pyrazine ring |

| Residue at 600 °C | - | e.g., 25% | e.g., Carbonaceous residue |

This information is particularly important in pharmaceutical development and manufacturing, where understanding the thermal stability of an active pharmaceutical ingredient (API) is critical for determining appropriate storage conditions, shelf-life, and processing parameters. aurigaresearch.comamericanpharmaceuticalreview.com

Exploration of Biological Activities and Structure Activity Relationships of Pyrazine Amines

Antimicrobial Research of Pyrazine (B50134) Derivatives

Pyrazine derivatives have been a subject of significant interest in the quest for new antimicrobial agents. The diverse pharmacological activities of these compounds include antibacterial and antifungal effects.

The antibacterial potential of pyrazine derivatives has been widely investigated. A variety of substituted pyrazine compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel triazole derivatives incorporating a pyrazine moiety showed antibacterial activity against Staphylococcus aureus, Streptococcus faecalis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).

In another study, pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their antimicrobial properties. One of the compounds, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, exhibited potent inhibitory activity against all pathogenic strains tested. rjpbcs.com This highlights the importance of the substitution pattern on the pyrazine ring for antibacterial efficacy. The introduction of different substituents allows for the modulation of lipophilicity and electronic properties, which in turn can influence the compound's ability to penetrate bacterial cell membranes and interact with molecular targets.

While no specific studies on the antibacterial efficacy of 5-Cyclohexyl-6-methylpyrazin-2-amine are publicly available, the presence of the cyclohexyl and methyl groups suggests a certain degree of lipophilicity, which is often correlated with antibacterial activity. Structure-activity relationship studies of similar compounds indicate that the nature and position of alkyl or cycloalkyl groups can significantly impact the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Selected Pyrazine Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| Triazole-pyrazine derivative | Staphylococcus aureus | Active |

| Triazole-pyrazine derivative | Streptococcus faecalis | Active |

| Triazole-pyrazine derivative | Escherichia coli | Active |

| Triazole-pyrazine derivative | Pseudomonas aeruginosa | Active |

This table is generated based on available data for pyrazine derivatives and does not include direct data for this compound.

The antifungal potential of pyrazine derivatives has also been an area of active research. Studies have shown that certain pyrazine compounds exhibit significant activity against various fungal pathogens. For example, a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides were synthesized and tested for their antifungal activity against Trichophyton mentagrophytes. researchgate.net The study revealed a strong correlation between the lipophilicity of the compounds and their antifungal efficacy, with longer alkyl chains in the 3-(alkylamino) substituent being more favorable for activity. researchgate.net

Another study on pyrazine esters demonstrated their potential as antifungal agents. arabjchem.org The structure-activity relationship in these compounds is influenced by the nature of the ester group and other substituents on the pyrazine ring.

For this compound, the cyclohexyl group would contribute significantly to its lipophilic character. Based on the general findings for other pyrazine derivatives, this lipophilicity might confer some degree of antifungal potency. However, without experimental data, this remains a hypothesis.

Table 2: Antifungal Activity of Selected Pyrazine Derivatives

| Compound Class | Test Organism | Key Finding |

|---|---|---|

| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | Trichophyton mentagrophytes | Activity strongly linked to lipophilicity; longer alkyl chains are more favorable. researchgate.net |

This table is generated based on available data for pyrazine derivatives and does not include direct data for this compound.

Antiprotozoal and Antiparasitic Research

Pyrazine analogues have emerged as a promising class of compounds in the search for new treatments for protozoal and parasitic diseases, most notably malaria.

The development of novel antimalarial agents is a global health priority, and pyrazine derivatives have shown significant promise in this area. Research has demonstrated that certain pyrazine analogues exhibit potent in vitro and in vivo activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A study on 1,2,4-triazolo[4,3-a]pyrazines, explored by the Open Source Malaria project, identified these compounds as potent antimalarial drug leads. beilstein-journals.orgresearchgate.net The antimalarial activity of these scaffolds was found to be influenced by substitutions on the pyrazine ring. For instance, the introduction of tertiary alkylamine groups at certain positions was tolerated and in some cases led to compounds with notable antimalarial activity. beilstein-journals.orgbeilstein-journals.org

While there is no direct research on the antimalarial properties of this compound, the established antimalarial potential of the pyrazine scaffold suggests that this compound could be a candidate for further investigation. The cyclohexyl and methyl groups would influence its physicochemical properties, which could in turn affect its interaction with parasitic targets.

Table 3: Antimalarial Activity of Selected Pyrazine Analogues

| Compound Class | Test Organism | Activity |

|---|---|---|

| 1,2,4-Triazolo[4,3-a]pyrazines | Plasmodium falciparum | Potent in vitro and in vivo activity. beilstein-journals.orgresearchgate.net |

This table is generated based on available data for pyrazine derivatives and does not include direct data for this compound.

Beyond malaria, the broader antiparasitic potential of pyrazine derivatives is an area of growing interest. The structural diversity achievable with the pyrazine core allows for the design of compounds that could target a range of parasites. Research into natural product-pyrazine hybrids has indicated that these molecules can exhibit a wide spectrum of biological activities, including antiparasitic effects. mdpi.comnih.gov The modification of natural products with pyrazine moieties has in some cases led to derivatives with enhanced pharmacodynamic activity. mdpi.comnih.gov

Antiviral Research Focus

The antiviral properties of pyrazine derivatives have also been a focus of scientific investigation. Certain pyrazine-containing compounds have shown efficacy against a variety of viruses. For example, pyrazofurin, a C-nucleoside with a pyrazine-like ring, has demonstrated a broad spectrum of antiviral activity against several DNA and RNA viruses in cell culture. mdpi.com

The development of novel antiviral agents is crucial, and the pyrazine scaffold offers a versatile platform for the synthesis of new drug candidates. The specific substitutions on the pyrazine ring are critical in determining the antiviral spectrum and potency. While no antiviral studies have been reported for this compound, the general antiviral potential of the pyrazine class of compounds warrants its consideration in future screening efforts.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone |

Antitubercular Research Efforts

Pyrazine derivatives have long been a cornerstone in the treatment of tuberculosis, with pyrazinamide (B1679903) being a first-line drug. researchgate.netnih.govrsc.org The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new and effective antitubercular agents. nih.govresearchgate.net In this context, novel pyrazine-containing compounds are being actively investigated.

Research into hybrid molecules incorporating the pyrazine scaffold has shown promise. For instance, combining pyrazine with a 1,2,4-triazole (B32235) moiety has resulted in hybrid compounds with noteworthy activity against Mycobacterium tuberculosis H37Rv. rsc.org Similarly, hybrid compounds of pyrazine and 1,3,4-oxadiazole (B1194373) have demonstrated enhanced antimycobacterial activity. researchgate.net While direct studies on the antitubercular activity of this compound are not extensively documented in the reviewed literature, the known efficacy of pyrazinamide derivatives suggests its potential as a candidate for further investigation. The structural modifications, including the cyclohexyl and methyl groups, could influence its lipophilicity and interaction with mycobacterial targets.

Anticancer Research Perspectives

The anticancer potential of pyrazine derivatives is an active area of research, with studies exploring their effects on various cancer cell lines and enzymatic targets. mdpi.comresearchgate.net

Numerous studies have demonstrated the in vitro cytotoxicity of pyrazine-containing compounds against a range of human cancer cell lines. For example, certain 5-aminopyrazole derivatives have shown inhibitory effects on the growth of breast cancer cell lines. nih.gov Specifically, some derivatives exhibited selective inhibition of SK-BR3 cells, while others showed broader activity against multiple breast cancer cell lines. nih.gov Another study on bis(2-aminoethyl)amine derivatives, which share some structural similarities with pyrazine amines, identified compounds with cytotoxic ability against melanoma (HTB-140) and lung carcinoma (A549) cell lines. mdpi.com Although direct cytotoxic data for this compound is not available in the provided results, the general anticancer activity of related pyrazine structures warrants its evaluation in cytotoxicity assays.

Enzyme inhibition is a key mechanism through which many anticancer drugs exert their effects. Pyrazine derivatives have been investigated as inhibitors of various enzymes implicated in cancer progression. For instance, certain pyrimidine-based compounds containing a pyrazine-like core have been identified as potent inhibitors of Janus kinases (JAKs), which are involved in inflammatory diseases and some cancers. nih.gov Additionally, cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based compounds have been identified as inhibitors of human N-myristoyltransferase-1 (NMT-1), an enzyme that is a potential therapeutic target in cancer. psu.edu These findings suggest that this compound could be a candidate for screening against a panel of cancer-related kinases and proteases.

Anti-inflammatory Research Development

The pyrazine moiety is recognized for its potential in the development of anti-inflammatory agents. eurekaselect.comieasrj.com Chronic inflammation is a key factor in the development of numerous diseases, making the search for novel anti-inflammatory compounds a priority. ieasrj.com

Research has shown that pyrazine-based compounds can exhibit significant anti-inflammatory effects. For example, certain pyrazole (B372694) derivatives have been synthesized and shown to possess potent anti-inflammatory properties, with some compounds showing greater activity than the reference drug diclofenac (B195802) in preclinical models. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. researchgate.net Given the established anti-inflammatory potential of the pyrazine scaffold, this compound represents a compound of interest for further investigation in anti-inflammatory drug discovery.

Investigations into Enzyme Interactions and Mechanistic Studies

Understanding the specific molecular interactions between a compound and its biological target is crucial for drug development. For pyrazinamide, the prodrug is activated by a mycobacterial enzyme to its active form, pyrazinoic acid, which is thought to disrupt membrane potential and transport functions. nih.gov More recent studies suggest that pantothenate synthetase could be a possible target for some pyrazine-based antitubercular compounds. researchgate.net

In the context of anticancer activity, docking studies have been employed to understand the binding of pyrazine-containing molecules to their target enzymes. For instance, molecular docking of pyrazine-containing 1,3,4-oxadiazoles with lumazine (B192210) synthase of M. tuberculosis has provided insights into their binding modes. nih.gov Similarly, for anti-inflammatory pyrazine derivatives, molecular docking studies have been used to investigate their binding affinities with enzymes like COX-2. nih.gov Such in silico approaches would be valuable in elucidating the potential mechanisms of action of this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are essential for optimizing the biological activity of lead compounds. For antitubercular pyrazolylpyrimidinones, SAR studies have revealed that modifications to different parts of the molecule can significantly impact activity. nih.gov For example, the presence and position of nitrogen atoms in the pyrimidinone ring were found to be crucial for maintaining antimycobacterial potency. nih.gov

In the realm of anti-inflammatory agents, SAR studies on N-acylhydrazone derivatives containing a cyclohexyl group have shown that this lipophilic group can enhance anti-inflammatory and analgesic activities. mdpi.com The replacement of an aromatic system with a cyclohexyl subunit led to improved biological effects. mdpi.com These findings are particularly relevant to this compound, as the cyclohexyl group is a key structural feature. A systematic SAR study of analogues of this compound, by modifying the cyclohexyl and methyl groups, would provide valuable information for the design of more potent derivatives.

Data Tables

Table 1: Anticancer Activity of Related Amine Derivatives

| Compound Type | Cancer Cell Line | Activity | Reference |

| 5-Aminopyrazole Derivatives | Breast Cancer (SK-BR3) | Selective Inhibition | nih.gov |

| bis(2-aminoethyl)amine Derivatives | Melanoma (HTB-140) | Cytotoxic | mdpi.com |

| bis(2-aminoethyl)amine Derivatives | Lung Carcinoma (A549) | Cytotoxic | mdpi.com |

Table 2: Anti-inflammatory Activity of Related Heterocyclic Compounds

| Compound Class | Mechanism of Action | In Vivo Model | Potency | Reference |

| Pyrazole Derivatives | COX-2/5-LOX Inhibition | Carrageenan-induced paw edema | Higher than Diclofenac | nih.govresearchgate.net |

| Cyclohexyl-N-Acylhydrazones | Not specified | Acetic acid-induced writhing | Improved analgesic activity | mdpi.com |

Target Identification and Mechanism of Action Studies for Pyrazine Amine Bioactivity

The identification of specific molecular targets is a critical step in understanding the therapeutic potential and mechanism of action of bioactive compounds. For pyrazine amines, including this compound, this process involves a combination of computational and experimental approaches to elucidate how these molecules interact with biological systems at a molecular level. The diverse biological activities reported for pyrazine derivatives, such as anticancer, anti-inflammatory, and antimicrobial effects, suggest that these compounds may interact with a variety of biological targets. nih.gov

Initial stages of target identification often involve computational methods. Molecular docking studies, for instance, can predict the binding affinity of a ligand to the active site of a known protein target. For example, in the study of 3-amino-pyrazine-2-carboxamide derivatives, molecular docking was used to investigate the binding modes within the ATP-binding site of Fibroblast Growth Factor Receptors (FGFRs), revealing key interactions that contribute to their inhibitory activity. nih.gov This approach allows for the virtual screening of a compound against a library of potential protein targets to generate hypotheses about its mechanism of action.

Experimental validation is essential to confirm the predictions from computational models. Common techniques include enzymatic assays to measure the inhibition of a specific enzyme's activity. For pyrazine derivatives showing potential as anticancer agents, researchers have investigated their effects on enzymes like histone deacetylases (HDACs). researchgate.net By testing the compound against a panel of HDAC isoforms, it is possible to determine its potency and selectivity, providing insights into its mechanism of action.

Another approach involves cell-based assays to observe the phenotypic effects of the compound on cellular processes. For instance, pyrazine derivatives have been shown to block the activation of FGFR and downstream signaling pathways at the submicromolar level, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov Techniques such as Western blotting can be employed to measure the phosphorylation status of key signaling proteins, providing evidence of target engagement within the cell.

Affinity chromatography is a powerful tool for identifying the direct binding partners of a compound. In this method, the pyrazine amine is immobilized on a solid support and used as bait to capture interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry. This unbiased approach can reveal novel targets and pathways that were not previously predicted.

Structure-activity relationship (SAR) studies play a crucial role in both target identification and in optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of the pyrazine amine and evaluating the biological activity of the resulting analogs, researchers can identify the key functional groups responsible for target binding. For example, the introduction of a cyclohexyl group at the C-6 position of a pyrimidine (B1678525) ring has been shown to influence antiviral activity. frontiersin.org Similarly, for pyrazine-linked 2-aminobenzamides, the 2-aminobenzamide (B116534) moiety acts as a zinc-binding group, crucial for the inhibition of class I HDACs. researchgate.net

The table below illustrates the types of data generated during target identification and SAR studies for pyrazine amines, drawing parallels from research on related compounds.

| Compound/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀) | Key Structural Feature |

| 3-amino-pyrazine-2-carboxamide derivative (18i) | FGFR1 | 1.2 nM | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide |

| 3-amino-pyrazine-2-carboxamide derivative (18i) | FGFR2 | 2.5 nM | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide |

| 3-amino-pyrazine-2-carboxamide derivative (18i) | FGFR3 | 0.8 nM | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide |

| Pyrazine-linked 2-aminobenzamide | HDAC1 | 0.03 µM | 2-aminobenzamide zinc-binding group |

| Pyrazine-linked 2-aminobenzamide | HDAC2 | 0.04 µM | 2-aminobenzamide zinc-binding group |

| Pyrazine-linked 2-aminobenzamide | HDAC3 | 0.02 µM | 2-aminobenzamide zinc-binding group |

The mechanism of action for pyrazine amines is intrinsically linked to their identified targets. If the target is a protein kinase, such as FGFR, the mechanism likely involves the inhibition of signal transduction pathways that are crucial for cell proliferation and survival. nih.gov If the target is an enzyme like HDAC, the compound may induce changes in gene expression by altering chromatin structure. researchgate.net The broad range of biological activities reported for pyrazine derivatives suggests that their mechanisms of action can be quite varied, depending on the specific substitutions on the pyrazine core and the resulting target affinity. nih.govrsc.org

Further studies are necessary to elucidate the specific molecular targets and detailed mechanism of action for this compound. A combination of the computational and experimental strategies outlined above will be instrumental in achieving this goal and fully understanding its therapeutic potential.

Emerging Research Applications and Potential of 5 Cyclohexyl 6 Methylpyrazin 2 Amine and Pyrazine Derivatives

Applications in Organic Synthesis as Building Blocks and Catalysts

Pyrazine-containing molecules are crucial in various synthetic applications, serving as both foundational structures for more complex molecules and as catalysts in organic reactions. tandfonline.com

The nitrogen atoms in the pyrazine (B50134) ring can act as coordination sites for metal centers, making pyrazine derivatives valuable ligands in catalysis. While specific catalytic applications of 5-Cyclohexyl-6-methylpyrazin-2-amine are not yet extensively documented, the broader family of pyrazine derivatives has been successfully employed in various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. tandfonline.com These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals and advanced materials.

The pyrazine scaffold is a key component in numerous biologically and technologically important compounds. lifechemicals.com Pyrazine derivatives serve as versatile intermediates in the synthesis of a range of complex molecules, from natural products to pharmaceuticals. tandfonline.comlifechemicals.com For instance, the pyrazine moiety is found in essential biological molecules like riboflavin (B1680620) and folic acid. lifechemicals.com The presence of amino, cyclohexyl, and methyl groups on this compound provides multiple reactive sites for further functionalization, making it a potentially valuable building block for combinatorial chemistry and the synthesis of novel bioactive compounds.

Development of Chemical Sensors and Probes

The unique electronic and photophysical properties of pyrazine derivatives make them excellent candidates for the development of chemical sensors and probes.

Pyrazine-based fluorescent sensors have been designed for the selective and sensitive detection of various metal ions. rsc.orgrsc.org For example, a novel pyrazine derivative incorporating a furan (B31954) unit was developed as a "turn-on" fluorescent sensor for aluminum ions (Al³⁺), exhibiting a significant enhancement in fluorescence intensity upon binding. rsc.orgrsc.org This chelation-enhanced fluorescence (CHEF) effect is a common mechanism in such sensors. rsc.orgrsc.orgresearchgate.net The design of these sensors often involves a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture, where the pyrazine ring can act as the electron-accepting component. frontiersin.orgnih.gov The specific substituents on the pyrazine ring can be tailored to achieve high selectivity and sensitivity for different analytes.

Table 1: Examples of Pyrazine-Based Fluorescent Sensors

| Sensor Structure | Analyte Detected | Detection Limit |

|---|---|---|

| Pyrazine derivative with furan unit | Al³⁺ | 10⁻⁷ mol L⁻¹ |

Research in Corrosion Inhibition Mechanisms

Pyrazine and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys in acidic environments. aidic.itcetjournal.it The nitrogen atoms in the pyrazine ring can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion processes. aidic.itcetjournal.it The efficiency of inhibition is influenced by the concentration of the inhibitor and the presence of other functional groups.

Studies on novel pyrazine derivatives have demonstrated their ability to act as mixed-type inhibitors for mild steel in hydrochloric acid. aidic.itcetjournal.it The adsorption of these molecules on the metal surface can be characterized by techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). aidic.itcetjournal.it

Table 2: Corrosion Inhibition Efficiency of a Pyrazine Derivative

| Inhibitor Concentration (mg/L) | Inhibition Efficiency (%) |

|---|

Contributions to Advanced Materials Research

The pyrazine substructure is a key component in the development of advanced materials with applications in electronics and optoelectronics. lifechemicals.comrsc.org Pyrazine-based polymers and other light-responsive materials are of significant interest for their potential use in optical devices and photovoltaics. lifechemicals.com

Low-bandgap π-conjugated polymers containing pyrazine units have been synthesized for applications in solar cells. lifechemicals.comrsc.org The favorable charge transfer properties of pyrazine contribute to the performance of these materials. rsc.org The development of such materials is driven by the need for alternative and clean energy sources. rsc.org The versatility of pyrazine chemistry allows for the fine-tuning of the electronic and physical properties of these materials to meet the demands of specific applications.

Integration into Functional Organic Electronic Materials

Pyrazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the development of functional organic electronic materials. Their inherent electron-deficient nature makes them excellent candidates for use as acceptor units in donor-acceptor (D-A) type molecular architectures. This property is crucial for creating materials with tunable optoelectronic characteristics suitable for a variety of applications.

The electron-withdrawing capacity of the pyrazine ring can be modulated by introducing different substituents or by fusing it with other aromatic rings to form structures like quinoxaline (B1680401) or pyridopyrazine. mdpi.com This flexibility allows for the precise engineering of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates their charge transport properties and absorption/emission spectra. For instance, pyridopyrazine, with an additional nitrogen atom, exhibits a stronger electron-withdrawing ability than quinoxaline, leading to a red-shift in the intramolecular charge transfer (ICT) absorption and fluorescent emission spectra of compounds incorporating it. mdpi.comresearchgate.net

In the realm of organic electronics, pyrazine-based compounds have been successfully integrated into various devices, including organic solar cells and electromemory devices. mdpi.comepa.gov For example, a pyrazine-cored hole transport material (HTM), 4,4',4'',4'''-(pyrazine-2,3,5,6-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)aniline) (PT-TPA), has been synthesized and utilized in p-i-n planar perovskite solar cells. The electron-deficient pyrazine core enhances the dipole moment and intermolecular charge transfer, leading to improved hole mobility. epa.gov

The versatility of pyrazine derivatives is further highlighted by their use in constructing D–A–D type compounds where they act as the central acceptor. The choice of the donor unit, such as benzocarbazole, and the specific pyrazine derivative as the acceptor significantly influences the resulting material's photoelectric properties. mdpi.com The ability to systematically modify the pyrazine structure provides a powerful tool for developing novel organic electronic materials with tailored functionalities. mdpi.comtandfonline.com

Table 1: Examples of Pyrazine Derivatives in Organic Electronics

| Pyrazine Derivative | Donor Unit | Application | Key Finding |

| Quinoxaline | Benzocarbazole | Electromemory Devices | Forms D-A-D compounds with specific photoelectric properties. mdpi.com |

| Pyridopyrazine | Benzocarbazole | Electromemory Devices | Stronger electron-withdrawing ability than quinoxaline, leading to a red-shift in absorption and emission spectra. mdpi.comresearchgate.net |

| PT-TPA | Triphenylamine derivative | Perovskite Solar Cells | The pyrazine core improves charge transfer and hole mobility. epa.gov |

Role in Flavor Chemistry Research

Pyrazine compounds are of paramount importance in the field of flavor chemistry, contributing significantly to the desirable aromas of a wide array of food products. researchgate.net These volatile heterocyclic nitrogen-containing compounds are particularly associated with the nutty, roasted, and toasted characteristics that develop during the thermal processing of food, such as in roasted peanuts, coffee, and potato chips. researchgate.netscite.ai The formation of many pyrazines in food is a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating. researchgate.net

Beyond thermally processed foods, pyrazines are also found in fermented products and some raw vegetables. researchgate.netresearchgate.nettandfonline.com For instance, 2,5-dimethylpyrazine, which has a cocoa-like flavor, can be produced by microorganisms such as Bacillus subtilis and Lactococcus lactis during fermentation. researchgate.net The presence and concentration of different pyrazine compounds can be used as indicators of food quality and can influence consumer perception and preference. researchgate.net

Analysis and Identification of Pyrazine Compounds in Complex Matrices

The identification and quantification of pyrazine compounds in complex food matrices present a significant analytical challenge due to their volatility and often low concentrations. A variety of advanced analytical techniques are employed to isolate, identify, and measure these important flavor compounds.

Headspace sampling followed by gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile organic compounds, including pyrazines, in food. researchgate.net This technique allows for the separation of individual compounds from a complex mixture and their subsequent identification based on their mass spectra.

For enhanced sensitivity and selectivity, particularly for trace-level analysis, techniques such as solid-phase microextraction (SPME) coupled with GC-MS are utilized. SPME is a solvent-free extraction method that can concentrate volatile and semi-volatile analytes from a sample before their introduction into the GC-MS system.

More recently, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been applied for the analysis of pyrazines in beverages like Baijiu. nih.gov This method offers high resolution and sensitivity for the quantification of a wide range of pyrazine compounds.

Table 2: Common Analytical Techniques for Pyrazine Analysis in Food

| Analytical Technique | Principle | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratio. | Widely used for the identification and quantification of pyrazines in various food matrices. researchgate.net |

| Solid-Phase Microextraction (SPME)-GC-MS | A fiber coated with a stationary phase is used to extract and concentrate analytes from a sample before GC-MS analysis. | Enhances sensitivity for trace-level analysis of pyrazines. |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | A high-pressure liquid chromatography system coupled with a mass spectrometer for highly sensitive and selective analysis. | Used for the quantification of a wide range of pyrazines in complex liquid samples. nih.gov |

| Gas Chromatography-Olfactometry (GC-O) | Combines gas chromatography with human sensory detection to identify aroma-active compounds. | Determines the odor contribution of individual pyrazines in a food's aroma profile. nih.gov |

Future Research Trajectories and Challenges for 5 Cyclohexyl 6 Methylpyrazin 2 Amine

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives has traditionally involved methods that are not always aligned with the principles of green chemistry. Future research must prioritize the development of environmentally benign and efficient synthetic routes for 5-Cyclohexyl-6-methylpyrazin-2-amine.

Current and Future Approaches:

One-Pot Reactions: Developing one-pot synthesis methods, which reduce the number of steps, solvent use, and waste generation, is a key objective. tandfonline.comresearchgate.net Such methods are not only cost-effective but also minimize environmental impact. tandfonline.com

Green Solvents: Shifting from conventional volatile organic solvents to greener alternatives like water, ethanol (B145695), or ionic liquids can significantly improve the sustainability of the synthesis. For instance, reactions in aqueous methanol (B129727) have been shown to be effective for some pyrazine derivatives. tandfonline.com

Catalysis: The exploration of novel catalysts is crucial. This includes biocatalysts, such as enzymes, which can offer high selectivity under mild conditions, and heterogeneous catalysts that can be easily recovered and reused. nih.gov Palladium-catalyzed dehydrogenation and MnO2-catalyzed oxidation are examples of catalytic systems that have been used for pyrazine synthesis, though their green credentials need to be optimized. tandfonline.comtandfonline.com

Continuous-Flow Systems: The adoption of continuous-flow microreactor technology offers advantages in terms of safety, efficiency, and scalability. nih.gov This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. nih.gov

Challenges: A primary challenge lies in adapting these green methodologies to the specific synthesis of this compound without compromising yield or purity. The steric hindrance from the cyclohexyl group may necessitate tailored catalysts and reaction conditions.

| Green Synthesis Strategy | Potential Advantages for this compound | Key Challenges |

| One-Pot Synthesis | Reduced waste, lower cost, increased efficiency. tandfonline.comtandfonline.comresearchgate.net | Achieving high selectivity with multiple reactive sites. |

| Use of Green Solvents | Lower environmental impact and toxicity. | Ensuring sufficient solubility of reactants and intermediates. |

| Advanced Catalysis | Higher yields, milder reaction conditions, reusability. nih.gov | Catalyst deactivation, cost of novel catalysts. |

| Continuous-Flow Reactors | Enhanced safety, scalability, and process control. nih.gov | Initial setup cost, potential for clogging with solid byproducts. |

Application of Advanced Hybrid Spectroscopic Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental for all future research. While standard spectroscopic techniques provide basic characterization, advanced and hybrid methods can offer deeper insights.

Spectroscopic Toolkit:

Multi-dimensional NMR: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-COSY, TOCSY, and ROESY, are indispensable for unambiguously assigning proton and carbon signals, especially for complex heterocyclic structures. ipb.pt These techniques can elucidate through-bond and through-space correlations, confirming the connectivity and stereochemistry of the molecule.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for analysis and to identify potential impurities or byproducts from the synthesis. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding involving the amine group. ias.ac.in

Hybrid Techniques: The coupling of chromatographic separation with spectroscopic detection (e.g., LC-NMR-MS) can provide comprehensive characterization of the compound and its behavior in complex mixtures, which is particularly relevant for metabolism or degradation studies.

Challenges: The main challenge is the interpretation of complex spectral data, which often requires specialized expertise. For hybrid techniques, the sensitivity and compatibility of the coupled instruments can be a limiting factor.

Refined Computational Models for Predictive Analysis

Computational chemistry offers a powerful, cost-effective means to predict the properties of this compound and guide experimental work. eurasianjournals.com

Modeling Approaches:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict a wide range of properties, including molecular geometry, electronic structure, spectroscopic signatures (NMR, IR), and reactivity. eurasianjournals.comscience.gov This can aid in the interpretation of experimental spectra and in understanding the molecule's chemical behavior.

Molecular Docking: To explore its therapeutic potential, molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of various biological targets. eurasianjournals.comnih.gov This can help prioritize experimental screening efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, its conformational flexibility, and its interactions with solvents or biological macromolecules over time. eurasianjournals.com This is crucial for understanding its stability and mechanism of action at a molecular level.

Challenges: The accuracy of computational models is highly dependent on the chosen level of theory and the quality of the force fields used. eurasianjournals.com Experimental validation remains essential to confirm the predictions. Furthermore, modeling complex biological systems with high accuracy is computationally expensive. eurasianjournals.com

Discovery of Novel Biological Targets and Therapeutic Applications

The pyrazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. tandfonline.comresearchgate.netnih.gov The specific substitution pattern of this compound suggests it could interact with a variety of biological targets.

Potential Therapeutic Areas:

Kinase Inhibition: Many pyrazine derivatives are known to be kinase inhibitors. benthamdirect.comnih.gov A structurally related compound, a cyclohexyl carbamate (B1207046) derivative, has been identified as a potent inhibitor of Receptor-Interacting Protein 1 (RIPK1) kinase, a key regulator of cellular necroptosis implicated in inflammatory diseases. nih.gov This suggests that this compound could be a valuable starting point for developing inhibitors for RIPK1 or other kinases.

Anticancer Activity: Pyrazine derivatives have shown significant potential as anticancer agents. researchgate.netnih.govbenthamdirect.com Future research should involve screening this compound against a panel of cancer cell lines to identify potential antiproliferative activity.

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier makes them candidates for treating central nervous system (CNS) disorders. Various imidazopyridine derivatives, which are structurally related to pyrazines, have been investigated as ligands for receptors and enzymes in the CNS. doi.orgnih.gov

Antimicrobial and Anti-inflammatory Activity: The broad biological activity of pyrazines also includes antimicrobial and anti-inflammatory effects. researchgate.netmdpi.com

Challenges: The primary challenge in drug discovery is identifying a specific biological target with high affinity and selectivity to avoid off-target effects. The journey from a hit compound to a clinical candidate is long, expensive, and has a high attrition rate.

| Potential Biological Target Class | Rationale based on Pyrazine Derivatives | Therapeutic Area |

| Protein Kinases (e.g., RIPK1) | Known activity of many pyrazine scaffolds; a structurally similar compound inhibits RIPK1. nih.govnih.gov | Inflammatory diseases, Cancer, Neurodegeneration. |

| Cellular Proliferation Pathways | Established anticancer properties of the pyrazine core. benthamdirect.com | Oncology. |

| CNS Receptors/Enzymes | Structural similarities to CNS-active compounds. doi.orgnih.gov | Psychiatry, Neurodegenerative diseases. |

| Bacterial/Fungal Enzymes | General antimicrobial activity reported for pyrazines. mdpi.com | Infectious Diseases. |

Exploration of New Material Science Applications and Properties

Beyond its biological potential, the unique electronic and structural features of this compound make it a candidate for applications in material science.

Potential Applications:

Organic Electronics: Pyrazine-containing π-conjugated systems have shown promise in optoelectronic devices due to their favorable charge transfer properties. rsc.org The amine group on this compound can be a site for further chemical modification to build larger conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Hole Transporting Materials (HTMs): Pyrazine derivatives have been investigated as materials for the hole-transporting layer in perovskite solar cells. undip.ac.id The electronic properties of this compound could be tuned for efficient charge transport.

Sensors: The nitrogen atoms in the pyrazine ring and the amine group can act as coordination sites for metal ions. This property could be exploited to develop chemosensors for the detection of specific metal ions.

Challenges: A major challenge is the synthesis of high-purity materials required for electronic applications. The stability of the compound under operational conditions (e.g., exposure to light, heat, and oxygen) is another critical factor that needs to be thoroughly investigated. The bulky, non-planar cyclohexyl group might disrupt the solid-state packing necessary for efficient charge transport in some applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.